Dybowskin-2CDYa
CAS No.:
Cat. No.: VC3668957
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics
The molecular structure and composition of Dybowskin-2CDYa provide the foundation for its antimicrobial capabilities. Understanding these characteristics is essential for appreciating the peptide's mechanism of action and for developing strategies to enhance its therapeutic potential.
Molecular Composition
Table 1: Physical and Chemical Properties of Dybowskin-2CDYa
| Property | Characteristic |
|---|---|
| Amino acid sequence | SAVGRHSRRFGLRKHRKH |
| GenBank accession | ACF08009.1 |
| Total amino acids | 18 |
| Isoelectric point (pI) | 12.60 |
| Charge characteristics | Positive, rich in arginine |
| Molecular conservation | Low conservation with other amphibian AMPs |
Antimicrobial Properties
Dybowskin-2CDYa demonstrates impressive antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative species. This wide-ranging effectiveness makes it particularly valuable as a potential therapeutic agent in situations where multiple bacterial species may be present, such as in wound infections.
Spectrum of Activity
Studies have shown that Dybowskin-2CDYa effectively inhibits the growth of various clinically relevant bacterial pathogens. The peptide shows strong inhibitory effects against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, as well as Gram-positive bacteria including Staphylococcus aureus and Listeria monocytogenes . This broad-spectrum activity is particularly noteworthy given the increasing prevalence of antibiotic-resistant bacterial strains and the urgent need for novel antimicrobial agents with diverse mechanisms of action.
Table 2: Antimicrobial Activity of Dybowskin-2CDYa Against Various Bacterial Strains
| Bacterial Strain | Inhibition Zone Diameter (mm) | Gram Stain Classification |
|---|---|---|
| Staphylococcus aureus | 22.0 | Gram-positive |
| Streptococcus pneumoniae | 8.4 | Gram-positive |
| Escherichia coli | Effective inhibition | Gram-negative |
| Pseudomonas aeruginosa | Effective inhibition | Gram-negative |
| Listeria monocytogenes | Effective inhibition | Gram-positive |
| Klebsiella pneumonia | Varying inhibition | Gram-negative |
| Salmonella typhi | Varying inhibition | Gram-negative |
| Acinetobacter baumannii | Varying inhibition | Gram-negative |
Research has revealed that the antibacterial activity of Dybowskin-2CDYa varies among different bacterial species, with the strongest effect observed against Staphylococcus aureus (inhibition zone diameter of 22.0mm) and the weakest against Streptococcus pneumoniae (inhibition zone diameter of 8.4mm) . This differential activity suggests potential specificity in the peptide's mechanism of action, which could be exploited for targeted therapies.
Fusion Protein Expression and Purification
A significant advancement in the research of Dybowskin-2CDYa has been the development of fusion proteins that combine the antimicrobial properties of Dy2 with the cell proliferation-promoting effects of human epidermal growth factor (hEGF). This approach aims to create dual-function proteins that can simultaneously combat infection and promote tissue regeneration.
Expression Systems
Two expression systems have been successfully employed for the production of Dybowskin-2CDYa fusion proteins: prokaryotic expression in Escherichia coli and eukaryotic expression in Pichia pastoris.
Prokaryotic Expression in E. coli
Researchers have successfully cloned the genes for Dybowskin-2CDYa and human epidermal growth factor (hEGF) into the prokaryotic expression vector pET-30a(+). Upon induction with isopropyl-β-D-thiogalactoside (IPTG), a 13.7 kDa fusion peptide with a 6×His tag was highly expressed in E. coli BL21 (DE3) in the form of inclusion bodies . Under optimized conditions (1.0 mmol/L IPTG induction and 4-hour incubation at 37°C), the yield of the hEGF-Dy2 fusion protein reached 30 mg/L following purification on nickel-nitrilotriacetic acid (Ni-NTA) metal affinity chromatography matrices .
Eukaryotic Expression in Pichia pastoris
Another successful approach involved the expression of a Dybowskin-2CDYa and hEGF fusion protein (HDy2) in the yeast Pichia pastoris. In this system, the fusion gene was constructed and cloned into the expression vector pPIC9K, then transformed into competent P. pastoris GS115 . The expressed fusion protein was secreted into the culture medium and subsequently purified using a combination of chromatographic techniques, including Sephadex G-50 and C18 reverse-phase HPLC . This expression system resulted in the production of an approximately 8.8 kDa fusion protein with an expression yield of approximately 0.30 mg/mL .
Table 3: Comparison of Expression Systems for Dybowskin-2CDYa Fusion Proteins
| Characteristic | Prokaryotic Expression (E. coli) | Eukaryotic Expression (P. pastoris) |
|---|---|---|
| Expression vector | pET-30a(+) | pPIC9K |
| Host strain | E. coli BL21 (DE3) | Pichia pastoris GS115 |
| Induction method | IPTG (1.0 mmol/L) | Methanol (1%) |
| Expression form | Inclusion bodies | Secreted into medium |
| Fusion partner | hEGF | hEGF |
| Molecular weight | 13.7 kDa | 8.8 kDa |
| Yield | 30 mg/L | ~0.30 mg/mL |
| Purification method | Ni-NTA affinity chromatography | Sephadex G-50 and C18 RP-HPLC |
Purification Strategies
The purification of Dybowskin-2CDYa fusion proteins requires strategies tailored to the expression system used. For the prokaryotic expression system, the fusion protein hEGF-Dy2 was purified using nickel-nitrilotriacetic acid (Ni-NTA) metal affinity chromatography, taking advantage of the 6×His tag incorporated into the recombinant protein . In contrast, the fusion protein expressed in Pichia pastoris was purified through a two-step chromatographic procedure involving Sephadex G-50 and C18 reverse-phase HPLC . The resulting purified proteins were confirmed by SDS-PAGE analysis, which revealed bands of the expected molecular weights (13.7 kDa for the E. coli-expressed fusion protein and 8.8 kDa for the P. pastoris-expressed protein) .
Biological Activity of Dybowskin-2CDYa Fusion Proteins
The fusion proteins incorporating Dybowskin-2CDYa exhibit dual functionality, combining the antimicrobial properties of Dy2 with the cell proliferation-promoting effects of hEGF. This dual functionality makes these fusion proteins particularly promising for applications in wound healing and the treatment of burns.
Cell Proliferation Activity
A key feature of the Dybowskin-2CDYa fusion proteins is their ability to promote cell proliferation. The E. coli-expressed hEGF-Dy2 fusion protein demonstrated significant proliferating activities on NIH3T3 cells . Similarly, the P. pastoris-expressed HDy2 fusion protein increased the proliferation rate of NIH3T3 cells in a concentration-dependent manner, with the optimal concentration determined to be 18.75 μg/mL . At this concentration, the fusion protein significantly enhanced cell proliferation compared to the control group, particularly at the 48-hour time point (p<0.01) .
Table 4: Cell Proliferation Effects of HDy2 Fusion Protein on NIH3T3 Cells
| Concentration (μg/mL) | 24-hour Effect | 48-hour Effect | 72-hour Effect |
|---|---|---|---|
| 0 (Control) | Baseline | Baseline | Baseline |
| 9.38 | Minor increase | Significant increase | Minor increase |
| 18.75 | Increased | Highly significant increase (p<0.01) | Increased |
| 37.50 | Increased | Reduced effect | Increased |
Cell Migration Enhancement
In addition to promoting cell proliferation, the HDy2 fusion protein expressed in P. pastoris also demonstrated the ability to enhance cell migration, as assessed by a wound healing assay. The wound closure rate in NIH3T3 cells treated with HDy2 at a concentration of 18.75 μg/mL was significantly improved compared to the control group at both 24 and 48 hours (p<0.01) . This enhanced cell migration capability further supports the potential application of Dybowskin-2CDYa fusion proteins in wound healing therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume